molecular formula C11H23NO B079742 n-Hexylpentanamide CAS No. 10264-25-2

n-Hexylpentanamide

Cat. No.: B079742
CAS No.: 10264-25-2
M. Wt: 185.31 g/mol
InChI Key: HYTMILDAGQOHDF-UHFFFAOYSA-N
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Description

n-Hexylpentanamide, available with CAS Registry Number 10264-25-2 , is a chemical compound offered for industrial and research applications. It is supplied with a high purity grade of 99% . As a member of the amide family, its structural properties may make it a compound of interest in various research fields, including use as a building block or intermediate in chemical synthesis . Researchers are exploring its potential applications, which may be informed by studies on related amide compounds, such as valproate-like agents including isovaleramide, that have been investigated for their activity in neurological research . This product is intended for research and development purposes only and is not approved for personal, medicinal, or household use. Researchers should handle this material in accordance with all applicable laboratory safety standards. Please note that the specific mechanisms of action and full spectrum of research applications for this compound are not fully detailed in the public domain and may require further investigation.

Properties

CAS No.

10264-25-2

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

N-hexylpentanamide

InChI

InChI=1S/C11H23NO/c1-3-5-7-8-10-12-11(13)9-6-4-2/h3-10H2,1-2H3,(H,12,13)

InChI Key

HYTMILDAGQOHDF-UHFFFAOYSA-N

SMILES

CCCCCCNC(=O)CCCC

Canonical SMILES

CCCCCCNC(=O)CCCC

Other CAS No.

10264-25-2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Amides

n-Hexylpentanamide is compared below with analogous compounds in terms of synthesis, physicochemical properties, and applications.

Key Findings :

  • This compound exhibits higher synthetic efficiency under microwave conditions (95% yield) compared to conventional solvent-based methods (86%) .
  • Its reaction time (6 minutes) is shorter than N-Hexylacetamide (12 minutes), likely due to the pentanoyl group’s steric and electronic effects .
Physicochemical Properties
  • Physical State : this compound is an oily liquid under standard conditions, contrasting with solid analogs like N-Cyclohexylpentanamide (m.p. 54–56°C) .
  • Boiling Point : Reported as 164–166°C at 13 Torr, comparable to N-Hexylacetamide (106°C at 20 Torr) .
  • Solubility : Linear alkyl chains enhance lipid solubility, making it more compatible with organic matrices than branched or aromatic analogs .
Functional Differences
  • Stability : this compound’s degradation during cacao fermentation suggests lower thermal or enzymatic stability compared to sulfur-containing volatiles like methane thiobis- .
  • Applications : Used in organic synthesis (e.g., deuterated variants for isotopic labeling ), whereas N-Hexylacetamide serves as a solvent or surfactant precursor .

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for n-Hexylpentanamide, and how can purity be ensured?

  • Methodological Answer : this compound synthesis typically involves amide bond formation between hexylamine and pentanoic acid derivatives. Key steps include reagent selection (e.g., coupling agents like EDC/HOBt), solvent optimization (e.g., dichloromethane or DMF), and purification via column chromatography or recrystallization . Purity is validated using HPLC (≥95% purity threshold) and NMR (absence of residual solvent peaks). For reproducibility, document reaction conditions (temperature, time, molar ratios) and provide spectral data (¹H/¹³C NMR, FT-IR) in supplementary materials .
ParameterRecommended ProtocolValidation Method
Coupling AgentEDC/HOBt in DMF, 0°C to room temperatureTLC monitoring
PurificationSilica gel column (ethyl acetate/hexane)HPLC (C18 column, 220 nm)
Purity Criteria≥95% by HPLC¹H NMR (integration peaks)

Q. Which analytical techniques are most reliable for characterizing this compound in complex matrices?

  • Methodological Answer : GC-MS is preferred for volatile derivatives, while LC-MS/MS is suitable for non-volatile matrices. In metabolite studies (e.g., fermentation), GC-MS with electron ionization (70 eV) can distinguish this compound from structural analogs by comparing retention indices and fragmentation patterns (e.g., m/z 114 [C₆H₁₂N⁺]) . For quantification, use internal standards (e.g., deuterated analogs) to correct for matrix effects .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for this compound be resolved?

  • Methodological Answer : Discrepancies often arise from variability in experimental models (e.g., cell lines vs. in vivo). To resolve contradictions:

Replicate studies under identical conditions (e.g., pH, temperature, solvent) .

Apply statistical rigor (e.g., ANOVA with post-hoc tests, power analysis to confirm sample size adequacy) .

Cross-validate using orthogonal assays (e.g., enzyme inhibition vs. cellular uptake studies) .

  • Example: Conflicting antioxidant activity reports may stem from differences in DPPH assay protocols (e.g., incubation time, radical concentration). Standardize methods using reference antioxidants (e.g., ascorbic acid) and report IC₅₀ values with 95% confidence intervals .

Q. What experimental design considerations are critical for studying this compound’s role in metabolic pathways?

  • Methodological Answer :

  • Hypothesis-Driven Design : Link this compound’s structure (amine group, alkyl chain) to specific interactions (e.g., enzyme binding pockets) .
  • Controls : Include negative controls (e.g., hexylamine alone) to isolate amide-specific effects .
  • Time-Resolved Sampling : Track metabolite levels at multiple fermentation stages to capture dynamic changes (e.g., pre/post microbial activity) .
  • Data Integration : Combine metabolomics (GC-MS) with transcriptomics to identify regulatory networks influenced by this compound .

Q. How can computational modeling improve the prediction of this compound’s physicochemical properties?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate lipid bilayer interactions to predict permeability (logP) using software like GROMACS .

  • QSAR Models : Train models with datasets of analogous amides to estimate solubility (LogS) and bioavailability .

  • Docking Studies : Use AutoDock Vina to predict binding affinities to targets (e.g., cytochrome P450 enzymes) and guide synthetic modifications .

    PropertyComputational ToolKey Parameters
    LogPChemAxon MarvinSuiteAtom-based contribution method
    SolubilityALOGPS 2.1Fragment-based prediction
    Metabolic StabilitySchrödinger MetaboliteCYP450 isoform specificity

Methodological Best Practices

  • Reproducibility : Document synthetic and analytical protocols in line with NIH guidelines (e.g., reagent lot numbers, instrument calibration logs) .
  • Ethical Reporting : Disclose conflicts of interest and adhere to journal-specific data deposition policies (e.g., PubChem submission for novel compounds) .
  • Data Contradiction Analysis : Apply triangulation (e.g., cross-lab validation, meta-analysis) to reconcile conflicting results .

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